molecular formula C20H24N4O4 B11266418 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-methoxypropyl)acetamide

2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-methoxypropyl)acetamide

Cat. No.: B11266418
M. Wt: 384.4 g/mol
InChI Key: RASAPRDFHDXQEM-UHFFFAOYSA-N
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Description

2-[2-(4-ETHOXYPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL]-N-(3-METHOXYPROPYL)ACETAMIDE is a complex organic compound that belongs to the class of pyrazolopyrazines. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a pyrazolopyrazine core, and a methoxypropylacetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-ETHOXYPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL]-N-(3-METHOXYPROPYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolopyrazine core, followed by the introduction of the ethoxyphenyl and methoxypropylacetamide groups. Common reagents used in these reactions include ethyl 4-ethoxybenzoate, hydrazine hydrate, and various acylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the consistency and quality of the produced compound.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-ETHOXYPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL]-N-(3-METHOXYPROPYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of functionalized analogs.

Scientific Research Applications

2-[2-(4-ETHOXYPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL]-N-(3-METHOXYPROPYL)ACETAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(4-ETHOXYPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL]-N-(3-METHOXYPROPYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(4-ETHOXYPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE
  • 2-[2-(4-ETHOXYPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL]-N-(4-METHYLPHENYL)ACETAMIDE
  • 2-[2-(4-ETHOXYPHENYL)-4-OXOPYRAZOLO[1,5-A]PYRAZIN-5(4H)-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE

Uniqueness

The uniqueness of 2-[2-(4-ETHOXYPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL]-N-(3-METHOXYPROPYL)ACETAMIDE lies in its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of an ethoxyphenyl group, a pyrazolopyrazine core, and a methoxypropylacetamide moiety makes it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C20H24N4O4

Molecular Weight

384.4 g/mol

IUPAC Name

2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(3-methoxypropyl)acetamide

InChI

InChI=1S/C20H24N4O4/c1-3-28-16-7-5-15(6-8-16)17-13-18-20(26)23(10-11-24(18)22-17)14-19(25)21-9-4-12-27-2/h5-8,10-11,13H,3-4,9,12,14H2,1-2H3,(H,21,25)

InChI Key

RASAPRDFHDXQEM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NCCCOC

Origin of Product

United States

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